1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene
Overview
Description
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene is an organic compound with the molecular formula C17H19ClO3 It is a member of the methoxybenzenes family and is characterized by the presence of a chloro group, methoxy group, and dimethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-methylphenol and 2,3-dimethylphenol.
Etherification: The 2-methoxy-4-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol.
Chlorination: The 2,3-dimethylphenol is chlorinated to introduce the chloro group at the desired position.
Coupling Reaction: The final step involves the coupling of 2-(2-methoxy-4-methylphenoxy)ethanol with the chlorinated 2,3-dimethylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
- 1-chloro-4-methoxy-2-methylbenzene
- 1-chloro-4-methoxypentane
Uniqueness
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-12-5-7-17(18(11-12)20-4)22-10-9-21-16-8-6-15(19)13(2)14(16)3/h5-8,11H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKFMBSGJZVGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C(=C(C=C2)Cl)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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